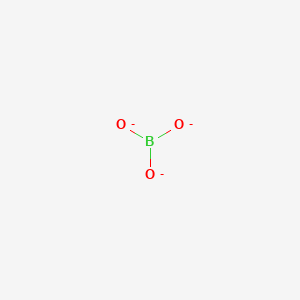
Borate
Cat. No. B1201080
Key on ui cas rn:
14213-97-9
M. Wt: 58.81 g/mol
InChI Key: BTBUEUYNUDRHOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08039582B2
Procedure details


An air-water interface was prepared using peptide having SEQ ID NO:10 (5.0 μM in 25 mM Tris.HCl, 100 mM NaCl at pH 7.3). After aging, the interfacial elasticity modulus was 29 mN/m and the maximum interfacial stress was 0.5 mN/m. A mixed sodium phosphate, sodium citrate, sodium borate (PCB) buffer at pH 7.0 was then added to give bulk solution concentrations of 1 mM phosphate, 1 mM citrate, and 1 mM borate. After PCB addition and further aging, the interfacial elasticity modulus was 51 mN/m and the maximum interfacial stress was 1.4 mN/m at 39% strain.
[Compound]
Name
peptide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Name
sodium borate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Name
Identifiers


|
REACTION_CXSMILES
|
Cl.[Na+].[Cl-].[P:4]([O-:8])([O-:7])([O-:6])=[O:5].[Na+].[Na+].[Na+].[C:12]([O-:24])(=[O:23])[CH2:13][C:14]([CH2:19][C:20]([O-:22])=[O:21])([C:16]([O-:18])=[O:17])[OH:15].[Na+].[Na+].[Na+].[B:28]([O-:31])([O-:30])[O-:29].[Na+].[Na+].[Na+]>C(O)C(N)(CO)CO>[P:4]([O-:8])([O-:7])([O-:6])=[O:5].[C:12]([O-:24])(=[O:23])[CH2:13][C:14]([CH2:19][C:20]([O-:22])=[O:21])([C:16]([O-:18])=[O:17])[OH:15].[B:28]([O-:31])([O-:30])[O-:29] |f:1.2,3.4.5.6,7.8.9.10,11.12.13.14|
|
Inputs


Step One
[Compound]
|
Name
|
peptide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na+].[Cl-]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
|
|
Name
|
sodium borate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C(CO)(CO)N)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
An air-water interface was prepared
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MOLARITY |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MOLARITY |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
B([O-])([O-])[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MOLARITY |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

